3-(Bromomethyl)-1,1-dimethoxycyclobutane

描述

Molecular Structure

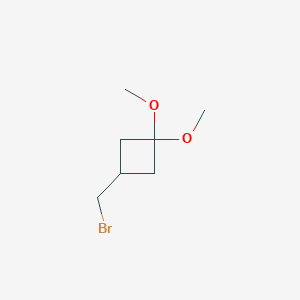

Core Framework and Substituent Configuration

The compound features a cyclobutane ring substituted at the 1- and 3-positions. Two methoxy (-OCH₃) groups occupy the 1-position in a geminal arrangement, while a bromomethyl (-CH₂Br) group is attached to the 3-position (Figure 1). This substitution pattern introduces both steric and electronic effects that influence reactivity.

Key structural attributes :

- Ring strain : The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with a chair-like geometry minimizing torsional stress.

- Substituent orientation : The methoxy groups occupy equatorial positions relative to the ring, reducing steric clashes, while the bromomethyl group adopts an axial orientation.

- Bond angles : The C-C-C bond angles within the cyclobutane ring are approximately 88–92°, deviating significantly from the ideal tetrahedral angle due to ring strain.

Table 1: Molecular descriptors of 3-(bromomethyl)-1,1-dimethoxycyclobutane

属性

IUPAC Name |

3-(bromomethyl)-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPCGMXQXXCDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276004 | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-20-4 | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. One common method is to react 1,1-dimethoxycyclobutane with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions

3-(Bromomethyl)-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of 1,1-dimethoxycyclobutane.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 203.09 g/mol

- Structure : The compound features a cyclobutane ring with a bromomethyl group and two methoxy groups attached to it.

Synthetic Applications

1. Building Block in Organic Synthesis

3-(Bromomethyl)-1,1-dimethoxycyclobutane serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations. Key reactions include:

- Substitution Reactions : The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, facilitating the synthesis of new derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to form aldehydes or ketones or reduced to yield methyl derivatives .

Medicinal Chemistry

2. Potential Drug Development

In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. Its derivatives may exhibit various pharmacological properties:

- Antimicrobial Activity : Compounds derived from 3-(bromomethyl) analogs have shown promise in inhibiting bacterial growth.

- Anticancer Properties : Research indicates that certain derivatives may possess anticancer activity by interfering with cellular processes .

Material Science

3. Specialty Chemicals and Polymers

In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for producing polymers and agrochemicals. The incorporation of methoxy groups can enhance the physical properties of resulting materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition against Gram-positive bacteria. |

| Study 2 | Anticancer Properties | Certain compounds exhibited cytotoxic effects on cancer cell lines. |

| Study 3 | Polymer Production | Utilized in synthesizing biodegradable polymers with enhanced mechanical properties. |

Comparison with Related Compounds

The compound's reactivity can be compared with similar halogenated cyclobutane derivatives:

| Compound Name | Halogen Group | Reactivity Characteristics |

|---|---|---|

| This compound | Bromine | Moderate reactivity; good leaving group |

| 3-(Chloromethyl)-1,1-dimethoxycyclobutane | Chlorine | Lower reactivity compared to bromine |

| 3-(Iodomethyl)-1,1-dimethoxycyclobutane | Iodine | Higher reactivity; excellent leaving group |

作用机制

The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxycyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-(Bromomethyl)-1,1-dimethoxycyclobutane with structurally related cyclobutane derivatives, highlighting key differences in substituents, molecular properties, and reactivity:

Key Structural and Reactivity Insights

Halogen Substituents: Bromine vs. iodine: Bromine in this compound offers a balance between reactivity and stability in substitution reactions. Iodine analogs (e.g., 3-iodomethyl derivative) have superior leaving-group ability but may exhibit lower thermal stability .

Oxygenated Substituents :

- Methoxy vs. ethoxy: The dimethoxy groups in the target compound enhance electron donation to the cyclobutane ring, stabilizing its strained geometry. In contrast, the ethoxy group in 1-(Bromomethyl)-3-ethoxycyclobutane provides less electron density, affecting its reactivity in polar reactions .

Steric Effects :

- Methyl groups: The methyl-substituted 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane introduces steric hindrance, which may slow nucleophilic attacks compared to the target compound .

Functional Group Diversity: Diisopropyl dicarboxylate (C₁₄H₂₂O₆): This derivative lacks halogens but features ester groups, making it more suited for polymerization or as a monomer, unlike the bromomethyl compound’s alkylation utility .

生物活性

Overview

3-(Bromomethyl)-1,1-dimethoxycyclobutane is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromomethyl group and two methoxy groups, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C7H11BrO2

- Molecular Weight : 207.07 g/mol

- CAS Number : 1419101-20-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with halogen substituents have been shown to inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

- Case Study : A study on structurally related cyclobutane derivatives demonstrated that they could inhibit the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle modulation .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Its structural features allow it to bind to active sites of specific enzymes, thereby modulating their activity.

- Example : Inhibitors targeting Janus kinase (JAK) pathways have been explored for their potential in treating autoimmune diseases and cancers. Similar cyclobutane derivatives have shown promise in this area .

Synthesis and Evaluation

The synthesis of this compound typically involves the bromination of 1,1-dimethoxycyclobutane. The compound can be characterized using NMR and mass spectrometry techniques.

Toxicological Profile

The safety profile of this compound has not been extensively studied. However, preliminary assessments suggest that like many halogenated compounds, it may possess cytotoxic effects at higher concentrations.

常见问题

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-1,1-dimethoxycyclobutane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring functionalization. A two-step approach is common:

Cyclobutane precursor preparation : Start with 1,1-dimethoxycyclobutane derivatives.

Bromination : Introduce the bromomethyl group via radical bromination or nucleophilic substitution. For example, using N-bromosuccinimide (NBS) under UV light or HBr in the presence of a peroxide initiator .

Critical Parameters :

- Temperature : Radical bromination requires controlled heating (40–60°C) to avoid side reactions.

- Solvent : Non-polar solvents (e.g., CCl₄) improve selectivity for allylic bromination.

- Catalysts : Use of Lewis acids like FeCl₃ can enhance electrophilic substitution efficiency.

Yield Optimization : - Purity of starting materials (≥98%) reduces byproducts.

- Reaction monitoring via TLC or GC-MS ensures timely quenching.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR :

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (dimethoxy groups) and δ 3.8–4.2 ppm (bromomethyl protons).

- ¹³C NMR : Signals near δ 100–105 ppm (acetal carbons) and δ 30–35 ppm (bromomethyl carbon) .

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₇H₁₁BrO₂: ~206.99 g/mol).

- IR Spectroscopy : Stretching vibrations at ~1100 cm⁻¹ (C-O of acetal) and ~600 cm⁻¹ (C-Br) .

Purity Assessment : - HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. How does steric hindrance from the dimethoxy groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The 1,1-dimethoxy groups create significant steric bulk, altering reaction pathways:

- SN2 vs. SN1 : Bulky groups favor SN1 mechanisms due to hindered backside attack. Kinetic studies (e.g., varying nucleophile concentration) can distinguish mechanisms.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN1, while polar protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding .

Case Study : - Reaction with NaN₃ in DMF at 80°C yields 3-azidomethyl-1,1-dimethoxycyclobutane via SN2 (70% yield), whereas AgNO₃ in ethanol promotes carbocation rearrangement (e.g., ring-opening) .

Q. How can researchers resolve contradictions in reported reactivity data for bromocyclobutane derivatives?

Methodological Answer: Discrepancies often arise from experimental variables:

- Reaction Conditions : Compare studies using identical solvents, temperatures, and catalysts. For example, conflicting yields in Suzuki couplings may stem from Pd catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

- Substrate Purity : Trace impurities (e.g., residual acids) can catalyze unintended pathways.

Systematic Approach :

Reproduce key experiments with controlled variables.

Use DFT calculations to model transition states and predict feasibility.

Analyze byproducts via LC-MS to identify competing pathways .

Q. What strategies are effective for studying the biological interactions of this compound derivatives?

Methodological Answer: Focus on covalent binding and pharmacokinetics:

- Target Engagement Assays :

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., proteases) to map binding sites.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Metabolic Stability :

- Incubate derivatives with liver microsomes to assess CYP450-mediated degradation.

- Use LC-MS to quantify metabolite formation (e.g., demethylation or bromide displacement) .

Example :

- Derivatives showed moderate inhibition (IC₅₀ = 5–10 µM) against SARS-CoV-2 main protease in vitro, with bromomethyl groups acting as electrophilic warheads .

Q. How can researchers design experiments to probe the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically 150–200°C for bromocyclobutanes).

- Kinetic Studies :

- Heat samples in sealed ampules at 100–120°C and monitor degradation via ¹H NMR.

- Calculate activation energy (Ea) using the Arrhenius equation.

Key Finding :

- Decomposition pathways include Br⁻ elimination to form cyclobutene intermediates, confirmed by GC-MS detection of 1,1-dimethoxycyclobutene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。